1,3-Dimethyl-1H-pyrrole

Description

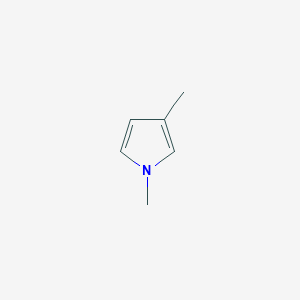

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethylpyrrole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N/c1-6-3-4-7(2)5-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTWQGTOWGFCWNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

95.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10524-65-9 | |

| Record name | 1,3-dimethyl-1H-pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations and Reactivity Profiles of 1,3 Dimethyl 1h Pyrrole

Reaction Mechanisms of Pyrrole (B145914) Ring Formation Relevant to Dimethylpyrroles

The synthesis of substituted pyrroles, including dimethylpyrroles, can be achieved through several classic organic reactions. The Paal-Knorr and Hantzsch syntheses are two prominent methods for constructing the pyrrole ring.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a straightforward method for preparing substituted pyrroles by reacting a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). wikipedia.orgorganic-chemistry.org The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions (pH < 3) can favor the formation of furan byproducts. organic-chemistry.org

The mechanism, investigated by V. Amarnath et al., involves the initial attack of the amine on one of the protonated carbonyl groups to form a hemiaminal intermediate. uctm.edu A subsequent intramolecular attack by the amine on the second carbonyl group leads to a 2,5-dihydroxytetrahydropyrrole derivative. wikipedia.orguctm.edu This intermediate then undergoes dehydration to yield the final aromatic pyrrole ring. wikipedia.orguctm.edu For the synthesis of a 1,3-dimethyl-1H-pyrrole derivative, an appropriately substituted 1,4-dicarbonyl compound would be reacted with methylamine (B109427).

Hantzsch Pyrrole Synthesis

Named after Arthur Rudolf Hantzsch, this method involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. wikipedia.org This condensation reaction is a versatile route to a variety of substituted pyrroles.

The mechanism begins with the reaction between the primary amine (e.g., methylamine) and the β-ketoester to form an enamine. wikipedia.orgquimicaorganica.org This enamine then acts as a nucleophile, attacking the carbonyl carbon of the α-haloketone. wikipedia.org An alternative proposed mechanism suggests the enamine attacks the α-carbon of the haloketone in a nucleophilic substitution. wikipedia.org Following the initial attack, a loss of water results in an imine intermediate, which then undergoes an intramolecular nucleophilic attack to form the five-membered ring. wikipedia.org The final step is the elimination of a hydrogen atom and rearrangement of the double bonds to afford the aromatic pyrrole product. wikipedia.org This method allows for the synthesis of highly substituted pyrroles, including those with specific dimethyl substitution patterns. researchgate.net

Electrophilic Aromatic Substitution (EAS) Pathways in Pyrroles with Dimethyl Substitution

Pyrrole is an electron-rich aromatic heterocycle that is significantly more reactive towards electrophiles than benzene. pearson.comwikipedia.org The lone pair of electrons on the nitrogen atom is delocalized into the ring, increasing its electron density and susceptibility to electrophilic attack. pearson.com Substituents on the pyrrole ring, such as methyl groups, further influence this reactivity and direct the position of substitution.

In the case of this compound, the N-methyl group and the C3-methyl group are both electron-donating, further activating the ring for electrophilic aromatic substitution. The substitution is strongly directed to the C2 and C5 positions, which are α to the nitrogen atom. This preference is due to the greater stabilization of the cationic intermediate (arenium ion) formed during the attack at these positions. Attack at C2 allows for three resonance structures to delocalize the positive charge, whereas attack at C3 only allows for two, making the C2-attack pathway more favorable. onlineorganicchemistrytutor.com

Vilsmeier-Haack Reaction

A classic example of EAS on pyrroles is the Vilsmeier-Haack reaction, which is used for the formylation of electron-rich aromatic compounds. organic-chemistry.orgwikipedia.org The reaction utilizes a Vilsmeier reagent, typically a chloromethyliminium salt, formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.comcambridge.org

The mechanism involves the electrophilic attack of the Vilsmeier reagent on the electron-rich pyrrole ring. ijpcbs.com For this compound, this attack would preferentially occur at the C5 or C2 position. The resulting iminium ion intermediate is then hydrolyzed during workup to yield the corresponding aldehyde. wikipedia.org This reaction provides a direct method for introducing a formyl group onto the dimethylpyrrole core.

Nucleophilic Reactions and Deprotonation Studies of N-substituted Pyrroles

While the electron-rich nature of the pyrrole ring makes it susceptible to electrophilic attack, nucleophilic substitution is generally difficult unless strongly electron-withdrawing groups are present. However, the ring protons of N-substituted pyrroles can be removed by strong bases, creating a nucleophilic species that can react with electrophiles.

The C-H protons of N-substituted pyrroles can be deprotonated using strong bases such as organolithium reagents (e.g., n-butyllithium or s-butyllithium). acs.orgquimicaorganica.org In N-substituted pyrroles like this compound, deprotonation (lithiation) occurs regioselectively at the C2 or C5 position. quimicaorganica.org The resulting lithiated pyrrole is a powerful nucleophile.

This lithiated intermediate can then react with a wide range of electrophiles, allowing for the introduction of various functional groups onto the pyrrole ring. quimicaorganica.org For example, reaction with aldehydes or ketones yields alcohols, reaction with alkyl halides introduces alkyl groups, and reaction with esters or acyl chlorides produces ketones. acs.org This deprotonation-substitution strategy is a key method for the functionalization of the pyrrole core.

Cycloaddition Reactions of this compound and its Derivatives (e.g., Diels-Alder, [2+1], [3+2], [4+2] cyclizations)

The aromatic character of the pyrrole ring generally makes it a reluctant participant in cycloaddition reactions where it must act as a diene, as this would disrupt the aromatic sextet. ucla.edu However, under certain conditions and with specific substitutions, pyrroles can undergo various cycloaddition reactions.

Diels-Alder [4+2] Cycloaddition

The Diels-Alder reaction involves a conjugated diene reacting with a dienophile to form a cyclohexene derivative. wikipedia.org Pyrroles can act as dienes, but their aromaticity reduces their reactivity. ucla.edu The reaction is often more feasible when the pyrrole ring has electron-withdrawing groups on the nitrogen atom, which reduces its aromatic character. ucla.edu Intramolecular Diels-Alder reactions of pyrrole derivatives have been shown to proceed more readily due to entropic advantages. ucla.edu

[3+2] Cycloaddition

Also known as 1,3-dipolar cycloadditions, these reactions are a powerful tool for synthesizing five-membered heterocyclic rings. mdpi.comsci-rad.com In these reactions, a 1,3-dipole reacts with a dipolarophile. Pyrrole derivatives can act as the dipolarophile. For instance, the reaction of azomethine ylides (a 1,3-dipole) with substituted pyrroles can lead to the formation of fused pyrrolidine ring systems. researchgate.net The reaction of Tosylmethyl isocyanides (TosMIC) with electron-deficient alkenes is another example of a [3+2] cycloaddition used to synthesize pyrrole rings themselves. mdpi.com A novel photocatalytic [3+2] annulation strategy has also been developed for constructing polysubstituted pyrroles under mild, redox-neutral conditions. rsc.org

Radical Reactions and Their Selectivity in Dimethylpyrroles

While ionic reactions are more common for pyrroles, radical-mediated reactions also provide pathways for their synthesis and functionalization. A visible-light-mediated photocatalytic [3+2] annulation has been reported for the synthesis of polysubstituted pyrroles. rsc.org This method proceeds through a radical mechanism, offering a sustainable approach with high atom economy. The reaction features mild conditions and demonstrates broad substrate generality and functional group tolerance. rsc.org The selectivity in such radical reactions is governed by the stability of the radical intermediates and the electronic properties of the substrates involved.

Functional Group Transformations on the this compound Core

The functional groups introduced onto the this compound core through the reactions described above can be further modified to create a diverse range of derivatives.

For example, a formyl group introduced via the Vilsmeier-Haack reaction can be oxidized to a carboxylic acid, reduced to a hydroxymethyl group, or converted into an oxime or imine. Ketones formed from the reaction of lithiated pyrrole with acylating agents can undergo a variety of transformations common to carbonyl compounds. These subsequent transformations significantly enhance the synthetic utility of this compound as a building block in organic synthesis.

Data Tables

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position of Attack | Number of Resonance Structures for Intermediate | Stability of Intermediate | Major/Minor Product |

| C2 | 3 | More Stable | Major |

| C5 | 3 | More Stable | Major |

| C4 | 2 | Less Stable | Minor |

Table 2: Common Synthetic Routes to the Pyrrole Core

| Synthesis Method | Key Reactants | General Product |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl, Primary Amine/Ammonia | Substituted Pyrrole |

| Hantzsch Synthesis | β-Ketoester, α-Haloketone, Primary Amine/Ammonia | Substituted Pyrrole |

| Van Leusen Reaction | Tosylmethyl isocyanide (TosMIC), Michael Acceptor | 3,4-Disubstituted Pyrrole |

Advanced Spectroscopic Characterization of 1,3 Dimethyl 1h Pyrrole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of dimethylpyrrole compounds. One-dimensional (1D) and two-dimensional (2D) NMR experiments offer unambiguous information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. In 1,3-dimethyl-1H-pyrrole, the substitution pattern leads to a distinct set of signals. The chemical shifts (δ) are influenced by the electron-donating nature of the methyl groups and the aromaticity of the pyrrole (B145914) ring.

For this compound, one would expect signals corresponding to the N-methyl group, the C3-methyl group, and the three protons on the pyrrole ring (H2, H4, and H5). The N-methyl protons typically appear as a singlet in the range of 3.5-4.0 ppm. The C3-methyl protons would also be a singlet, likely around 2.0-2.3 ppm. The ring protons would show characteristic shifts and coupling patterns, allowing for unambiguous assignment. For comparison, the ¹H NMR signals for related dimethylpyrrole isomers are well-documented. spectrabase.comchemicalbook.com

Tautomerism is a key consideration for pyrrole derivatives that possess an N-H proton. encyclopedia.pub This process involves the migration of a proton, leading to different isomeric forms that can exist in equilibrium. jst-ud.vnnih.govresearchgate.netrsc.org NMR spectroscopy is a powerful method to study these equilibria, as the exchange rate between tautomers affects the appearance of the NMR spectrum. encyclopedia.pub For N-substituted compounds like this compound, this form of tautomerism is not possible as the nitrogen atom is already alkylated. However, in the synthesis of complex derivatives, related N-H pyrrole precursors may exhibit tautomerism, which can be monitored by observing distinct sets of signals for each tautomer or time-averaged signals if the exchange is rapid on the NMR timescale. jst-ud.vn

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Dimethylpyrrole Isomers in CDCl₃ Note: Data for this compound is predicted based on known substituent effects, while data for other isomers is from experimental sources.

| Compound | H2 | H3 | H4 | H5 | N-CH₃ | C-CH₃ |

| This compound (Predicted) | ~6.5 | - | ~6.0 | ~6.6 | ~3.6 | ~2.1 |

| 2,4-Dimethyl-1H-pyrrole spectrabase.com | - | ~6.4 | - | ~5.8 | (NH ~7.7) | 2.19, 2.12 |

| 2,5-Dimethyl-1H-pyrrole chemicalbook.com | - | 5.73 | 5.73 | - | (NH ~7.5) | 2.21 |

| 3,4-Dimethyl-1H-pyrrole chemicalbook.com | 6.46 | - | - | 6.46 | (NH ~7.6) | 1.99 |

Carbon-13 NMR provides information about the carbon skeleton of a molecule. The chemical shifts in ¹³C NMR spectra of dimethylpyrroles are sensitive to the electronic environment of each carbon atom. The carbons directly attached to the nitrogen (C2 and C5) typically resonate at a different field than the other ring carbons (C3 and C4). chemicalbook.com Methyl substitution causes a downfield shift (deshielding) at the point of attachment and can have smaller effects on adjacent carbons.

For this compound, distinct signals are expected for the two methyl carbons and the four unique ring carbons. The chemical shifts can be predicted based on the known values for pyrrole and the incremental shifts caused by N-methylation and C-methylation. illinois.edupitt.edu Comparing the ¹³C NMR spectra of different dimethylpyrrole isomers is a definitive method for structural confirmation. nih.gov

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Pyrrole and Dimethylpyrrole Isomers Note: Data for this compound is predicted.

| Compound | C2 | C3 | C4 | C5 | N-CH₃ | C-CH₃ | Solvent |

| Pyrrole hmdb.ca | 118.4 | 108.2 | 108.2 | 118.4 | - | - | CDCl₃ |

| This compound (Predicted) | ~126 | ~118 | ~107 | ~120 | ~35 | ~12 | CDCl₃ |

| 2,5-Dimethyl-1H-pyrrole researchgate.net | 127.5 | 105.5 | 105.5 | 127.5 | - | 12.9 | CDCl₃ |

For more complex derivatives of this compound, 1D NMR spectra can become crowded and difficult to interpret. In such cases, 2D NMR techniques are essential for complete structural elucidation. beilstein-journals.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It would reveal correlations between the vicinal protons on the pyrrole ring. nanalysis.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It provides a direct link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary carbons and for linking different fragments of a molecule. For this compound, HMBC would show correlations from the methyl protons to the carbons of the pyrrole ring, confirming their positions.

TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a coupled spin system, not just those that are directly coupled. columbia.edulibretexts.org For a substituted pyrrole derivative, a TOCSY experiment can help to trace the entire network of coupled protons within a substituent chain attached to the ring. columbia.eduyoutube.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Dimethylpyrroles

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. cnrs.fr The resulting spectra provide a molecular fingerprint that is highly specific to the compound's structure. nih.gov

In the IR spectrum of a dimethylpyrrole, characteristic bands include:

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups is observed just below 3000 cm⁻¹.

C=C and C-N stretching: Vibrations associated with the pyrrole ring structure, involving C=C and C-N stretching, occur in the 1300-1600 cm⁻¹ region. researchgate.net

C-H bending: In-plane and out-of-plane C-H bending vibrations are found in the lower frequency regions of the spectrum.

The presence of methyl groups introduces specific C-H stretching and bending modes. The substitution pattern on the pyrrole ring influences the exact frequencies and intensities of these vibrational bands. researchgate.net For instance, the IR spectrum of 2,5-dimethylpyrrole shows characteristic absorptions that can be used for its identification. nist.govnist.gov Raman spectroscopy can be particularly useful for observing the more symmetric vibrations of the pyrrole ring, which may be weak in the IR spectrum. nih.govpku.edu.cnresearchgate.net

Table 3: General IR Absorption Regions for Dimethylpyrroles

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Characteristic of the pyrrole ring protons. |

| Aliphatic C-H Stretch | 3000 - 2850 | From the N-CH₃ and C-CH₃ groups. |

| Ring C=C Stretch | 1600 - 1450 | Multiple bands are often observed. |

| Ring C-N Stretch | 1400 - 1300 | Contributes to the ring fingerprint region. |

| C-H Bending (out-of-plane) | 900 - 675 | Sensitive to the substitution pattern on the ring. |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions in Dimethylpyrrole Systems

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. wikipedia.org Pyrrole and its derivatives are aromatic and exhibit characteristic absorptions in the UV region due to π → π* transitions. libretexts.org The core pyrrole structure is a chromophore, and the position and intensity of its absorption bands are sensitive to substitution.

Methyl groups act as auxochromes, which can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). Studies on 2,5-dimethylpyrrole have shown that it has a broad and structured absorption spectrum resulting from vibronic transitions to the ¹B₂ (ππ*) state. nih.gov The electronic transitions in this compound are expected to be similar, involving the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) of the π-system. The exact λ_max value will depend on the specific substitution pattern and the solvent used.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination of Dimethylpyrrole Compounds

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. arkat-usa.org In electron ionization (EI) mass spectrometry, the molecule is ionized, forming a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For this compound (C₆H₉N), the exact mass of the molecular ion is 95.0735 g/mol . nih.gov

The molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. The fragmentation pattern provides valuable structural information. For dimethylpyrroles, common fragmentation pathways include the loss of a methyl radical (•CH₃) to form an [M-15]⁺ ion, or the loss of hydrogen cyanide (HCN) from the ring. The fragmentation patterns can help distinguish between different isomers. nist.govnist.gov For example, the mass spectrum of 2,5-dimethylpyrrole shows a very intense peak for the molecular ion, indicating its stability, with a significant fragment at m/z 80, corresponding to the loss of a methyl group. chemicalbook.com

Table 4: Expected and Observed Mass Spectrometry Data for Dimethylpyrrole Isomers (m/z)

| Compound | Molecular Ion [M]⁺˙ | Key Fragment [M-CH₃]⁺ | Other Significant Fragments |

| This compound | 95 | 80 | Expected to be similar to other isomers |

| 2,3-Dimethyl-1H-pyrrole nist.gov | 95 | 80 | 94, 66, 53 |

| 2,4-Dimethyl-1H-pyrrole nist.gov | 95 | 80 | 94, 67, 53 |

| 2,5-Dimethyl-1H-pyrrole chemicalbook.com | 95 | 80 | 94, 67, 53 |

X-ray Crystallography for Solid-State Structural Analysis of Dimethylpyrrole Derivatives

X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This method provides precise information on bond lengths, bond angles, torsion angles, and the conformation of molecules, as well as insights into intermolecular interactions that dictate the crystal packing. For dimethylpyrrole derivatives, X-ray crystallography has been instrumental in elucidating their molecular geometries and supramolecular assemblies.

Detailed structural information has been obtained for several derivatives of 2,5-dimethyl-1H-pyrrole. For instance, the crystal structure of 1,5-Bis(2,5-dimethyl-1H-pyrrol-1-yl)naphthalene was determined to understand the conformational preferences of the pyrrolyl groups relative to the naphthalene core. nih.govresearchgate.net The molecule exhibits a conformation where the naphthalene ring system and the pyrrolyl groups are nearly perpendicular to each other, with a C—C—N—C torsion angle of 86.11 (15)°. nih.gov This near-orthogonal arrangement is influenced by steric effects, which are minimized at a dihedral angle of approximately 90°. nih.govresearchgate.net

In another study, the crystal structure of 2,5-Dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline revealed a dihedral angle of 72.37 (8)° between the pyrrole and benzene rings. nih.gov The crystal packing of this compound is characterized by the formation of centrosymmetric dimers through N—H⋯N hydrogen bonds. nih.gov

The solid-state structure of a more complex derivative, 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole, has also been elucidated. researchgate.net This molecule displays an orthogonal orientation between the 1-(4-bromophenyl)-3-methyl-1H-pyrazole and 2,5-dimethyl-1H-pyrrole moieties, with a dihedral angle of 82.47 (12)° between their mean planes. researchgate.net The conformation is further characterized by dihedral angles of 4.98 (14)° between the bromophenyl and pyrazole rings, and 85.77 (15)° between the pyrazole and pyrrole rings. researchgate.net

Furthermore, the crystal structures of 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives have been investigated, revealing the presence of distinct Z and E stereoisomers in the solid state. mdpi.com The planarity of the 3,4-dimethyl-1H-pyrrole-2,5-dione ring system is slightly distorted in these derivatives. mdpi.com

The following tables summarize key crystallographic data for selected dimethylpyrrole derivatives.

Table 1: Crystallographic Data for 1,5-Bis(2,5-dimethyl-1H-pyrrol-1-yl)naphthalene

| Parameter | Value |

| Chemical Formula | C₂₂H₂₂N₂ |

| Molecular Weight | 314.42 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.7562 (3) |

| b (Å) | 7.2806 (2) |

| c (Å) | 14.1380 (5) |

| β (°) | 101.4721 (16) |

| Volume (ų) | 883.30 (5) |

| Z | 2 |

| Temperature (K) | 293 |

| Source: nih.gov |

Table 2: Crystallographic Data for 2,5-Dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline

| Parameter | Value |

| Chemical Formula | C₁₄H₁₆N₂ |

| Molecular Weight | 212.29 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.5894 (17) |

| b (Å) | 7.3109 (10) |

| c (Å) | 14.8425 (19) |

| β (°) | 113.118 (2) |

| Volume (ų) | 1256.4 (3) |

| Z | 4 |

| Temperature (K) | 296 |

| Source: nih.gov |

Table 3: Selected Bond Lengths and Angles for 1,5-Bis(2,5-dimethyl-1H-pyrrol-1-yl)naphthalene

| Bond/Angle | Length (Å) / Angle (°) |

| N1—C4 | 1.3835 (17) |

| N1—C1 | 1.3840 (16) |

| N1—C8 | 1.4326 (14) |

| C1—C2 | 1.3628 (19) |

| C1—C5 | 1.479 (2) |

| C2–N1–C5 | 109.85 (6) |

| C2–N1–C6 | 124.91 (6) |

| C5–N1–C6 | 125.24 (6) |

| Source: nih.govresearchgate.net |

Theoretical and Computational Chemistry of 1,3 Dimethyl 1h Pyrrole

Quantum Chemical Studies on Electronic Structure and Geometry of Dimethylpyrroles

Quantum chemical methods, such as Density Functional Theory (DFT) and Ab Initio calculations, are fundamental tools for determining the optimized geometry and electronic structure of molecules. psu.eduscispace.comnih.gov These calculations solve the electronic Schrödinger equation to find the lowest energy arrangement of atoms, providing precise data on bond lengths, bond angles, and dihedral angles.

The methyl group at the N-1 position replaces the hydrogen, leading to a change in the C-N-C bond angles and C-N bond lengths. The methyl group at the C-3 position, being an electron-donating group, influences the charge distribution and bond lengths within the π-conjugated system of the ring. It introduces slight asymmetries compared to the parent pyrrole (B145914) molecule. The expected geometry would maintain a largely planar ring structure, essential for its aromaticity.

| Parameter | Calculated Value for Pyrrole (Reference) | Expected Influence in 1,3-Dimethyl-1H-pyrrole |

|---|---|---|

| N1-C2 Bond Length | ~1.37 Å | Slight elongation due to electronic effects of N-methyl group. |

| C2-C3 Bond Length | ~1.38 Å | Minor changes due to hyperconjugation from C3-methyl group. |

| C3-C4 Bond Length | ~1.42 Å | Minor changes due to electronic perturbation. |

| C2-N1-C5 Angle | ~109.8° | Likely increase due to steric bulk of methyl group vs. hydrogen. |

| Ring Planarity | Planar | Remains largely planar to preserve aromaticity. |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction for this compound

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgwikipedia.org The energy and spatial distribution of these orbitals are crucial for predicting a molecule's behavior in chemical reactions.

The HOMO represents the molecule's ability to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity.

For this compound, the two electron-donating methyl groups significantly influence the FMOs compared to unsubstituted pyrrole.

HOMO Energy: The methyl groups, particularly the one at the C-3 position, increase the electron density of the π-system, raising the energy of the HOMO. A higher HOMO energy indicates that this compound is a better electron donor (more nucleophilic) than pyrrole.

LUMO Energy: The effect on the LUMO is generally less pronounced, but electron-donating groups can slightly raise its energy as well.

HOMO-LUMO Gap: The net effect is a reduction in the HOMO-LUMO gap, suggesting that this compound is more reactive towards electrophiles than the parent pyrrole. The HOMO is typically distributed across the pyrrole ring, with significant coefficients on the C2 and C5 carbon atoms, predicting these as the primary sites for electrophilic attack. wuxibiology.com

| Molecule | E(HOMO) (eV) | E(LUMO) (eV) | ΔE (HOMO-LUMO Gap) (eV) | Reactivity Implication |

|---|---|---|---|---|

| Pyrrole (Reference) | ~ -5.2 to -5.5 | ~ -0.3 to 1.4 | ~ 5.5 to 6.9 | Baseline reactivity. |

| This compound | Predicted Higher (less negative) | Predicted Slightly Higher | Predicted Smaller | Higher reactivity towards electrophiles. |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. youtube.comnih.gov It is an invaluable tool for identifying the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These maps provide a clear, intuitive guide to the sites susceptible to electrophilic and nucleophilic attack. mdpi.com

In pyrrole, the MEP map shows a region of negative potential located above and below the plane of the aromatic ring, arising from the delocalized π-electrons. This electron-rich character makes pyrrole reactive towards electrophiles.

For this compound, the electron-donating nature of the two methyl groups enhances the electron density of the pyrrole ring. The resulting MEP map would show a more intense negative potential (a deeper red color) compared to pyrrole. The most negative regions are predicted to be localized over the carbon atoms of the ring, particularly C2 and C5, which are not substituted. These positions are therefore the most probable sites for electrophilic attack, consistent with FMO analysis. The area around the N-H bond in pyrrole is typically less negative or slightly positive; in the 1,3-dimethyl derivative, the N-methyl group region would have a more complex potential influenced by the methyl protons.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions in Dimethylpyrrole Systems

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. ijcce.ac.iracadpubl.eu It transforms the complex, delocalized molecular orbitals from a quantum calculation into a set of localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and anti-bonding orbitals.

For this compound, NBO analysis would provide quantitative insights into several key electronic features:

Hyperconjugation: It would quantify the stabilizing interactions between the filled σ orbitals of the C-H bonds in the two methyl groups and the empty π* anti-bonding orbitals of the pyrrole ring. This hyperconjugation contributes to the electron-donating effect of the methyl groups.

Charge Delocalization: The analysis reveals the extent of electron delocalization from the nitrogen lone pair (n) into the π* orbitals of the ring, which is fundamental to pyrrole's aromaticity and reactivity.

Atomic Charges: NBO provides a chemically intuitive picture of the atomic charges, confirming the increased negative charge on the ring carbons due to the methyl substituents.

Intermolecular Interactions: In dimeric or solvated systems, NBO analysis can identify and quantify the strength of specific intermolecular interactions, such as hydrogen bonds or van der Waals forces, by examining the donor-acceptor interactions between the orbitals of adjacent molecules.

Nuclear Independent Chemical Shift (NICS) Calculations for Aromaticity Assessment of the Pyrrole Ring

Aromaticity is a key concept in chemistry, associated with enhanced stability, specific reactivity, and particular magnetic properties. acs.org Nuclear Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of a cyclic system. github.io It involves calculating the magnetic shielding at a specific point, usually the geometric center of the ring (NICS(0)) or 1 Å above it (NICS(1)). nih.gov A negative NICS value indicates the presence of a diatropic ring current, which is a hallmark of aromaticity, while a positive value indicates a paratropic ring current characteristic of anti-aromaticity. rsc.org

Pyrrole is known to be an aromatic compound, and calculations consistently yield negative NICS values. The addition of electron-donating substituents like methyl groups generally leads to a slight increase in the π-electron density and delocalization, which can enhance the aromatic character. Therefore, it is predicted that the NICS values for this compound would be slightly more negative than those for pyrrole, indicating a marginal enhancement of its aromaticity.

| Compound | NICS(0) (ppm) | NICS(1) (ppm) | Aromatic Character |

|---|---|---|---|

| Pyrrole (Reference) | ~ -15.2 | ~ -12.5 | Aromatic |

| This compound | Predicted more negative than -15.2 | Predicted more negative than -12.5 | Aromatic (Slightly Enhanced) |

Solvation Effects and Thermodynamic Properties Modeling in Dimethylpyrrole Chemistry

Computational chemistry allows for the prediction of thermodynamic properties such as enthalpy of formation, entropy, and Gibbs free energy. nih.gov Furthermore, by using continuum solvation models (like PCM or SMD) or explicit solvent simulations, the influence of a solvent on the molecule's structure, stability, and reactivity can be modeled. nih.gov

A comprehensive study on the thermodynamic properties of several pyrrole derivatives, including pyrrole, 1-methylpyrrole, 2,4-dimethylpyrrole (B27635), and 2,5-dimethylpyrrole, has been conducted through both experimental and computational means. osti.gov This work provides valuable benchmark data for the heat capacity, enthalpy, and entropy of these compounds in the ideal gas state. While this specific study did not include this compound, its data for other isomers are crucial for validating computational methods. High-level computational protocols, such as G3(MP2)//B3LYP, have been shown to accurately reproduce experimental thermodynamic data for these types of molecules.

Modeling solvation effects is critical for understanding reaction mechanisms in solution. For this compound, computational models would predict its solvation free energy in various solvents, offering insights into its solubility and the thermodynamic stability of reactants, transition states, and products in a condensed phase.

| Compound | Ideal-Gas Enthalpy of Formation (ΔfH°(g)) at 298.15 K (kJ·mol⁻¹) | Ideal-Gas Entropy (S°) at 298.15 K (J·K⁻¹·mol⁻¹) |

|---|---|---|

| Pyrrole | 105.7 ± 0.7 | 272.1 ± 0.3 |

| 1-Methylpyrrole | 90.2 ± 1.0 | 310.8 ± 0.4 |

| 2,4-Dimethylpyrrole | 20.8 ± 1.3 | 343.3 ± 0.5 |

| 2,5-Dimethylpyrrole | 20.0 ± 1.2 | 336.5 ± 0.5 |

| This compound | Data not available in the cited study | Data not available in the cited study |

| Data for Pyrrole and its isomers are from Chirico, R. D., & Kazakov, A. F. (2017). osti.gov |

Functionalization Strategies and Derivatization of 1,3 Dimethyl 1h Pyrrole

Selective C-H Functionalization of Pyrrole (B145914) Rings with Dimethyl Substitution

The pyrrole ring is inherently activated towards electrophilic aromatic substitution, with a known preference for reaction at the α-positions (C2 and C5) over the β-positions (C3 and C4). This selectivity is due to the superior resonance stabilization of the cationic intermediate (σ-complex) formed upon attack at the α-position, which allows for delocalization of the positive charge over three atoms, including the nitrogen. In contrast, attack at the β-position results in a less stable intermediate with only two resonance contributors.

In 1,3-dimethyl-1H-pyrrole, the ring is further activated by two electron-donating methyl groups. The N-methyl group primarily activates the α-positions (C2 and C5), while the C3-methyl group activates the adjacent C2 and C4 positions. This combined activation makes the molecule highly reactive, but also presents a challenge for regioselectivity, as the C2, C4, and C5 positions are all electronically favored for attack. The outcome of a specific reaction often depends on a subtle interplay of electronic and steric factors, as well as the nature of the electrophile and reaction conditions.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (–CHO) onto an activated aromatic ring using a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) ijpcbs.comorganic-chemistry.orgcambridge.orgwikipedia.org. It is a mild alternative to Friedel-Crafts acylation chemtube3d.com. For N-alkylpyrroles, formylation occurs preferentially at the α-position. Given the directing effects in this compound, the Vilsmeier-Haack reaction is expected to yield primarily this compound-2-carbaldehyde, with potential formation of the 5-carbaldehyde and 4-carbaldehyde isomers.

Friedel-Crafts Acylation: This classic electrophilic substitution reaction introduces an acyl group onto the pyrrole ring using an acyl chloride or anhydride with a Lewis acid catalyst nsf.govorganic-chemistry.orgresearchgate.net. The reaction with pyrroles is often so facile that it can proceed without a strong catalyst nsf.gov. For 1-methylpyrrole, acylation yields a mixture of 2-acetyl and 3-acetyl derivatives, with the 2-substituted product being dominant orgsyn.org. In the case of this compound, the combined directing effects would strongly favor acylation at the unoccupied α-positions (C2 and C5).

Halogenation: Pyrroles are extremely reactive towards halogens like bromine (Br₂), chlorine (Cl₂), and iodine (I₂), often leading to polyhalogenated products even under mild conditions wikipedia.org. Selective monohalogenation can be challenging but is achievable using specific reagents and controlled conditions, such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) wikipedia.org. For this compound, halogenation is anticipated to occur rapidly at the available C-H positions, with the α-positions being the most likely sites for initial substitution.

The table below summarizes the expected major products from the selective C-H functionalization of this compound based on established principles of pyrrole reactivity.

| Reaction Type | Reagents | Expected Major Product(s) | Favored Position(s) |

| Vilsmeier-Haack Formylation | POCl₃, DMF | This compound-2-carbaldehyde | C2, C5 |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-Acetyl-1,3-dimethyl-1H-pyrrole | C2, C5 |

| Halogenation | NBS or NCS | 2-Halo-1,3-dimethyl-1H-pyrrole | C2, C5 |

| Radical Arylation | Ar-NHNH₂, air | 2-Aryl-1,3-dimethyl-1H-pyrrole | C2 |

N-Substitution Reactions of Pyrroles and Their Impact on Reactivity and Selectivity

While the subject compound is already N-methylated, understanding the influence of the N-substituent is critical to contextualizing its reactivity. The substituent on the pyrrole nitrogen atom significantly modulates both the ring's reactivity and the regioselectivity of subsequent electrophilic substitutions.

Electronic Effects:

Electron-Donating Groups (EDGs): Small alkyl groups, such as the methyl group in this compound, are electron-donating through an inductive effect. They increase the electron density of the pyrrole ring, enhancing its nucleophilicity and increasing the rate of electrophilic substitution compared to unsubstituted pyrrole. These groups generally reinforce the inherent preference for substitution at the α-positions (C2/C5).

Electron-Withdrawing Groups (EWGs): N-substituents like phenylsulfonyl (–SO₂Ph) or acyl (–COR) groups are strongly electron-withdrawing. They deactivate the pyrrole ring towards electrophilic attack by reducing its electron density. This deactivation is most pronounced at the adjacent α-positions. As a result, electrophilic substitution on N-acyl or N-sulfonyl pyrroles often occurs preferentially at the β-position (C3/C4) researchgate.net.

Steric Effects: The size of the N-alkyl substituent can dramatically alter the regiochemical outcome of a reaction. While a small N-methyl group exerts minimal steric hindrance, bulkier groups like N-tert-butyl can physically shield the α-positions. This steric hindrance can overcome the electronic preference for α-attack, leading to a higher proportion of β-substituted products, particularly when large electrophiles are used.

The table below illustrates the impact of different N-substituents on the α:β product ratio in the Vilsmeier formylation of N-substituted pyrroles.

| N-Substituent (R) | α-product : β-product Ratio | Primary Factor |

| -H | α only | Electronic |

| -CH₃ (Methyl) | α only | Electronic |

| -CH₂CH₃ (Ethyl) | 11.5 : 1 | Electronic > Steric |

| -CH(CH₃)₂ (Isopropyl) | 1.9 : 1 | Electronic ≈ Steric |

| -C(CH₃)₃ (tert-Butyl) | 1 : 14 | Steric > Electronic |

| -SO₂Ph (Phenylsulfonyl) | β favored | Electronic (EWG) |

Data compiled from studies on N-alkyl and N-sulfonyl pyrroles.

Side-Chain Functionalization and Modification of Dimethyl Groups

Beyond the functionalization of the pyrrole ring itself, the methyl substituents at the C1 and C3 positions offer additional sites for chemical modification. These C(sp³)–H bonds can be targeted using reactions that typically proceed via radical or highly reactive intermediates.

Free-Radical Halogenation: The benzylic-like C–H bonds of the methyl groups on the pyrrole ring are susceptible to free-radical halogenation. Reagents such as N-bromosuccinimide (NBS), when used with a radical initiator like azobisisobutyronitrile (AIBN) or under photoirradiation, can selectively replace a hydrogen atom on a methyl group with a bromine atom libretexts.org. This reaction provides a pathway to (halomethyl)pyrrole derivatives, which are versatile intermediates for further synthesis. For instance, bromination of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate with NBS and AIBN has been shown to result in the formation of a 5-(dibromomethyl) derivative, indicating the susceptibility of the α-methyl group to radical attack researchgate.netbuketov.edu.kz. This suggests that the C3-methyl group in this compound could be similarly functionalized.

Oxidation: The methyl groups can also be oxidized to introduce oxygen-containing functionalities. Strong oxidizing agents may degrade the sensitive pyrrole ring, but specific reagents can achieve selective oxidation of the side chain. For example, selenium dioxide (SeO₂) is known to oxidize active methyl groups on N-heteroaromatic compounds to aldehydes (–CHO) or carboxylic acids (–COOH) semanticscholar.org. The reaction's efficiency and selectivity can often be improved by using a co-oxidant like tert-butyl hydroperoxide semanticscholar.org. Such a transformation on this compound could potentially yield formyl or carboxylic acid derivatives, providing a complementary route to the products of ring formylation or carboxylation.

| Reaction Type | Reagents | Target Site | Potential Product |

| Radical Bromination | NBS, AIBN, hν | C3-Methyl or N-Methyl | 3-(Bromomethyl)-1-methyl-1H-pyrrole |

| Side-Chain Oxidation | SeO₂, t-BuOOH | C3-Methyl | 1-Methyl-1H-pyrrole-3-carbaldehyde |

Carbene Incorporation and Ring Expansion Reactions in Pyrrole Systems

The reaction of pyrroles with carbenes or carbenoids (metal-stabilized carbenes) can lead to two primary, often competing, outcomes: C–H insertion or cyclopropanation, the latter of which can be followed by ring expansion researchgate.net.

C–H Insertion: Transition metal carbenes, particularly those generated from diazo compounds in the presence of rhodium(II) or copper catalysts, can directly insert into the C–H bonds of the pyrrole ring researchgate.netnih.govnih.govresearchgate.net. Due to the high electron density at the α-positions, C–H insertion is typically favored at the C2 or C5 position. For electron-rich substrates like this compound, direct C–H insertion may be a dominant pathway, leading to the formation of alkylated pyrrole derivatives without altering the five-membered ring structure researchgate.net.

Cyclopropanation and Ring Expansion (Buchner Reaction): The classical Buchner ring expansion involves the addition of a carbene to an aromatic ring to form a cyclopropane adduct, which then undergoes a pericyclic ring-opening to yield a seven-membered ring wikipedia.orgnih.gov. When applied to pyrrole, this reaction can lead to the formation of a dihydropyridine or, after subsequent steps, a pyridine derivative. A well-known example is the Ciamician-Dennstedt reaction, where the reaction of pyrrole with a dihalocarbene (e.g., from chloroform and base) yields a 3-halopyridine nih.gov. For this compound, reaction with a carbene like ethoxycarbonylcarbene (generated from ethyl diazoacetate) could lead to a cyclopropane intermediate at the C2=C3 or C4=C5 bond, followed by electrocyclic ring opening to furnish a substituted 3H-azepine derivative.

The chemoselectivity between C–H insertion and cyclopropanation is influenced by the catalyst, the specific carbene used, and the electronic properties of the pyrrole substrate researchgate.net.

| Reaction Pathway | Intermediate | Final Product Type |

| C–H Insertion | Metal-carbene complex attacks C–H bond | C-Alkylated Pyrrole |

| Buchner Ring Expansion | Carbene addition to C=C bond (Cyclopropanation) | 3H-Azepine Derivative |

Design and Synthesis of Polysubstituted Dimethylpyrroles for Advanced Applications

The synthesis of polysubstituted pyrroles is a significant goal in medicinal chemistry and materials science, and this compound serves as a valuable starting point or structural target. The design of synthetic routes can be approached in two main ways: by further functionalizing the existing 1,3-dimethylpyrrole core or by constructing the polysubstituted ring system from acyclic precursors.

Functionalization of the 1,3-Dimethylpyrrole Core: A divergent synthetic strategy can be employed, starting with this compound. By applying a sequence of the regioselective C–H functionalization reactions described in section 6.1 (e.g., Vilsmeier-Haack, Friedel-Crafts, halogenation), different substituents can be installed at the C2, C4, and C5 positions. Subsequent modification of these introduced functional groups, or functionalization of the side-chain methyl groups (section 6.3), allows for the creation of a diverse library of polysubstituted 1,3-dimethylpyrrole derivatives.

De Novo Synthesis from Acyclic Precursors: Alternatively, highly substituted 1,3-dimethylpyrroles can be constructed using modern synthetic methods that build the heterocyclic ring from simple starting materials.

Paal-Knorr Synthesis: This remains a robust method for synthesizing pyrroles. To obtain a 1,3-dimethylpyrrole derivative, a suitably substituted 1,4-dicarbonyl compound would be condensed with methylamine (B109427) mdpi.comnih.gov. For example, condensation of 2-methylhexane-2,5-dione with methylamine would directly yield a 1,2,4-trimethyl-1H-pyrrole, demonstrating how substitution patterns can be pre-installed in the acyclic precursor.

Multicomponent Reactions (MCRs): Modern synthetic chemistry has developed powerful one-pot MCRs that can assemble complex pyrrole structures with high efficiency nih.gov. For instance, copper-catalyzed three-component reactions of α-diazoketones, nitroalkenes, and amines can generate polysubstituted pyrroles regiospecifically nih.gov. By carefully choosing the components, one could design a reaction to yield a pyrrole with the desired 1,3-dimethyl substitution pattern alongside other functional groups.

Catalytic Cyclization Reactions: Numerous transition-metal-catalyzed (e.g., gold, rhodium, palladium) cyclization and annulation strategies have been developed to synthesize substituted pyrroles from precursors like amino-alkynes, enynes, or triazoles uctm.eduorganic-chemistry.org. These methods offer access to substitution patterns that may be difficult to achieve through classical condensation or electrophilic substitution routes.

Advanced Applications of 1,3 Dimethyl 1h Pyrrole and Its Derivatives in Materials and Catalysis

Utilization as Building Blocks in Complex Molecular Architectures

Pyrrole (B145914) derivatives are fundamental building blocks in the synthesis of a wide array of complex molecular architectures, from natural products to pharmaceutical agents and materials for molecular electronics. biolmolchem.comnih.govbiolmolchem.com The pyrrole scaffold is a key structural motif in numerous bioactive molecules and serves as a versatile intermediate in organic synthesis. alliedacademies.org Multicomponent reactions, in particular, have emerged as a powerful strategy for the efficient construction of highly substituted pyrroles from simple precursors. researchgate.net

While the broader class of pyrrole derivatives is extensively used, specific documented examples of 1,3-Dimethyl-1H-pyrrole being used as a primary building block in the synthesis of complex, named molecular architectures such as porphyrins or specific bioactive compounds were not prominently found in the surveyed literature. The synthesis of porphyrins, for instance, typically involves the condensation of pyrrole itself, or pyrroles with unsubstituted meso-positions, with aldehydes. orgsyn.orgnih.govcmu.eduacs.orgresearchgate.net Similarly, while many bioactive molecules contain a pyrrole core, the specific substitution pattern of this compound in prominent, named drugs or natural products is not as commonly cited as other substitution patterns. nih.govresearchgate.netscitechnol.com The principles of multicomponent reactions and other synthetic methodologies are broadly applicable, however, suggesting the potential for this compound to serve as a valuable precursor in the targeted synthesis of novel complex molecules, even if specific, large-scale applications are not yet widely reported.

Integration into Conducting Polymers and Electronic Materials

Polypyrrole (PPy) is one of the most studied intrinsically conducting polymers due to its high conductivity, environmental stability, and biocompatibility. mdpi.comresearchgate.net The electrical properties of polypyrrole can be tuned by creating copolymers or by using substituted pyrrole monomers. The introduction of substituents on the pyrrole ring can influence the polymerization process and the final properties of the polymer, such as conductivity and processability. mdpi.com

Direct studies on the polymerization of this compound and the specific electronic properties of the resulting homopolymer are not extensively detailed in the available literature. However, the influence of methyl substitution on both the nitrogen (N-methyl) and the carbon backbone (3-methyl) has been investigated in related systems. N-substitution, as in N-methylpyrrole, generally leads to a significant decrease in conductivity compared to unsubstituted polypyrrole. mdpi.com This is often attributed to steric hindrance that disrupts the planarity of the polymer chain, which is crucial for charge transport. Conversely, substitution at the 3-position can also affect conductivity, though often to a lesser extent than N-substitution.

The electrochemical copolymerization of pyrrole with its derivatives is a common strategy to create materials with intermediate and tunable properties. mdpi.com For instance, copolymers of pyrrole and N-methylpyrrole exhibit conductivities that fall between those of the respective homopolymers, depending on the monomer feed ratio. mdpi.com It can be inferred that a polymer derived from this compound would likely exhibit lower conductivity than standard polypyrrole due to the steric effects of the two methyl groups, which would impede inter-chain charge hopping and reduce the effective conjugation length along the polymer backbone.

| Polymer | Typical Conductivity (S·cm⁻¹) | Substitution Position | Effect of Substitution |

|---|---|---|---|

| Polypyrrole (PPy) | 40–100 | Unsubstituted | High conductivity due to planar conjugated backbone. mdpi.com |

| Poly(N-methylpyrrole) | ~10⁻³ | N-1 Position | Significantly lower conductivity due to steric hindrance disrupting chain planarity. mdpi.com |

| Poly(3-methylpyrrole) | Data not prominently available, but generally less impact than N-substitution. | C-3 Position | Steric effects are present but may have a less pronounced impact on conductivity compared to N-substitution. mdpi.com |

| Poly(this compound) | Not available in surveyed literature | N-1 and C-3 Positions | Expected to have low conductivity due to combined steric effects from both methyl groups. |

Role in Catalytic Processes and Organocatalysis

The pyrrole scaffold is a privileged structure in the design of ligands for transition metal catalysis and in the development of organocatalysts. nih.govnih.gov The nitrogen atom can act as a coordination site, and the aromatic ring can be functionalized to create complex ligand architectures, such as pincer ligands, that stabilize metal centers in various oxidation states. researchgate.net These complexes find applications in a wide range of chemical transformations. researchgate.net In organocatalysis, pyrrole-containing molecules, often incorporating other functional groups like thioureas or amines, can act as bifunctional catalysts to promote asymmetric reactions. nih.gov

Despite the broad utility of the pyrrole motif in catalysis, the scientific literature reviewed does not provide specific examples of this compound or its simple derivatives being employed as a primary ligand or organocatalyst. Catalytic systems based on pyrrole generally involve more complex structures where the pyrrole ring is part of a larger, often multidentate, ligand framework designed to create a specific coordination environment around a metal center. researchgate.net For instance, N-heterocyclic carbene (NHC) precursors and chiral phosphoric acids are common platforms for organocatalysis involving pyrrole structures. nih.gov

Similarly, while the catalytic hydrogenation of pyrrole derivatives to form pyrrolidines is a well-studied process using various noble metal catalysts, this represents the transformation of the pyrrole ring rather than its use as a catalytic species. researchgate.netresearchgate.net The search for efficient and selective catalysts for such hydrogenations is an active area of research, with rhodium and ruthenium catalysts showing high activity. researchgate.net However, this does not constitute a catalytic application of this compound itself.

Functionalization of Carbon Allotropes (e.g., Graphene) using Pyrrole Methodology

The covalent functionalization of sp² carbon allotropes like graphene and carbon nanotubes (CNTs) is a critical strategy for tuning their properties and improving their processability and compatibility with other materials, such as polymer matrices. rsc.orgconfex.comrsc.orgfau.eu A versatile and sustainable approach for this is the "pyrrole methodology," which involves the reaction of a pyrrole compound with the carbon surface, often initiated by thermal or mechanical energy. mdpi.comresearchgate.net

This functionalization is believed to proceed through a domino reaction involving a carbocatalyzed oxidation of the pyrrole compound followed by a Diels-Alder cycloaddition reaction with the graphitic substrate. mdpi.com This method effectively attaches functional groups to the carbon surface without severely disrupting the bulk sp² structure of the material. mdpi.com

While specific studies detailing the use of this compound in this methodology are not prominent, extensive research has been conducted on closely related isomers, such as 2,5-dimethylpyrrole derivatives. For example, derivatives like O-(2-(2,5-dimethyl-1H-pyrrol-1-yl) propyl)-O′-(2-methoxyethyl)polypropylene glycol have been successfully used to functionalize both single-walled and multi-walled carbon nanotubes. mdpi.comresearchgate.net This functionalization enhances the dispersion of the nanotubes and allows for their use in applications like drug delivery systems. mdpi.comresearchgate.net The success of this methodology with 2,5-dimethylated pyrroles strongly suggests its applicability to 1,3-dimethylated analogues, which would allow for the introduction of tailored functionalities onto carbon surfaces.

| Carbon Allotrope | Pyrrole Derivative Used | Methodology | Key Finding | Reference |

|---|---|---|---|---|

| Single-Walled Carbon Nanotubes (SWCNT) | O-(2-(2,5-dimethyl-1H-pyrrol-1-yl) propyl)-O′-(2-methoxyethyl)polypropylene glycol | Pyrrole Methodology (Thermal Treatment) | Successful covalent functionalization confirmed by TGA and FT-IR. | mdpi.comresearchgate.net |

| Multi-Walled Carbon Nanotubes (MWCNT) | O-(2-(2,5-dimethyl-1H-pyrrol-1-yl) propyl)-O′-(2-methoxyethyl)polypropylene glycol | Pyrrole Methodology (Thermal Treatment) | Functionalization enables the creation of supramolecular nano-conveyors for drug delivery. | mdpi.comresearchgate.net |

Current Challenges and Future Research Directions in 1,3 Dimethyl 1h Pyrrole Chemistry

Development of More Sustainable Synthetic Routes for Dimethylpyrroles

A significant challenge in pyrrole (B145914) chemistry is the transition from classical synthetic protocols, which can be harsh and generate considerable waste, to more sustainable and greener methodologies. The Paal-Knorr synthesis, a cornerstone for creating pyrrole rings, has been a major focus for such improvements. rgmcet.edu.inresearchgate.net Traditional methods often require prolonged heating in acidic conditions, which is not ideal for sensitive molecules. rgmcet.edu.in

Future research is intensely focused on developing catalytic systems that operate under milder, more environmentally friendly conditions. This includes the use of heterogeneous catalysts, biocatalysis, and processes that utilize renewable feedstocks.

Green Catalysis in Paal-Knorr Synthesis: Recent advancements have demonstrated the efficacy of various green catalysts in Paal-Knorr type reactions to produce N-substituted pyrroles. These approaches aim to replace harsh acids with more benign and often reusable alternatives, operating under solvent-free or aqueous conditions. nih.govmdpi.com For instance, catalysts like CATAPAL 200, a commercially available alumina (B75360), have been shown to efficiently catalyze the reaction between primary amines and 1,4-dicarbonyls with high yields, short reaction times, and no required solvent. mdpi.com Other eco-friendly catalysts include natural fruit juices (lemon and grape), which offer a novel, inexpensive, and non-hazardous route to pyrrole derivatives. researchgate.net The development of magnetic nanoparticle-supported catalysts also represents a significant step forward, allowing for easy recovery and recyclability. beilstein-journals.orgresearchgate.net

Biocatalysis and Renewable Feedstocks: Biocatalysis offers a highly promising route for sustainable pyrrole synthesis. Enzymes can operate under mild conditions with high selectivity. For example, α-amylase from hog pancreas has been successfully used to catalyze the Paal-Knorr reaction, affording N-substituted pyrroles in good to excellent yields (60-99%). nih.gov Another innovative approach involves using biosourced 3-hydroxy-2-pyrones, derived from renewable sources, as masked 1,4-dicarbonyl compounds. These can react with primary amines under solvent-free conditions or in basic water-methanol solutions to form N-alkyl-pyrrolecarboxylic acid derivatives, showcasing a pathway from renewable materials to valuable chemical entities. acs.org Furthermore, iridium-catalyzed methods have been developed that can produce pyrroles from secondary alcohols and amino alcohols, which can be derived entirely from renewable resources like lignocellulosic feedstocks. tcsedsystem.edunih.gov

| Catalyst System | Reaction Conditions | Key Advantages | Typical Yields for N-substituted Pyrroles |

|---|---|---|---|

| CATAPAL 200 (Alumina) | Solvent-free, 60°C, 45 min | Low cost, high yields, reusable, no solvent. mdpi.com | 68-97% mdpi.com |

| α-Amylase | Aqueous buffer, mild temp. | Biocatalytic, mild conditions, high selectivity. nih.gov | 60-99% nih.gov |

| Iridium Complex | From renewable alcohols | Uses renewable feedstocks, eliminates H2 gas. tcsedsystem.edu | Not specified |

| Lemon/Grape Juice | Room temperature, various solvents | Natural, inexpensive, non-hazardous catalyst. researchgate.net | Good to excellent researchgate.net |

| Magnetic Nanoparticles (e.g., γ-Fe2O3@SiO2-Sb-IL) | Aqueous, microwave irradiation | Easily recyclable, high efficiency. beilstein-journals.org | 55-96% beilstein-journals.org |

Exploration of Novel Reactivity Pathways for 1,3-Dimethyl-1H-pyrrole

While the classical electrophilic substitution reactions of pyrroles are well-documented, a key challenge is to unlock new reactivity patterns, particularly those involving the direct functionalization of C–H bonds. Such methods are highly atom-economical and can streamline the synthesis of complex derivatives from simple precursors. nih.gov For a molecule like this compound, selective functionalization of the C2, C4, or C5 positions is a significant goal.

C–H Functionalization: Transition-metal-catalyzed C–H functionalization has emerged as a powerful tool for creating C-C bonds directly on the pyrrole nucleus. acs.orgacs.org While much of the work has focused on N-aryl or N-H pyrroles, the principles are extendable to N-alkyl derivatives. For instance, a transition-metal-free method for the direct C-2 arylation of N-methylpyrrole has been developed using air as the oxidant to generate aryl radicals from phenylhydrazine. acs.org This highlights a move towards more sustainable and cost-effective catalytic systems. Future research will likely focus on achieving regioselective C–H functionalization at the less reactive β-positions (C3/C4) and developing catalysts that can selectively activate specific C–H bonds on the this compound scaffold. acs.org

Photocatalysis: Visible-light photoredox catalysis offers another frontier for novel reactivity. chim.it This approach uses light energy to generate highly reactive radical intermediates under exceptionally mild conditions. Photocatalytic methods have been employed for the synthesis of polysubstituted pyrroles and for functionalization reactions like arylation. rsc.orgresearchgate.net An intriguing future direction is the development of photocatalyst-free systems, where the pyrrole derivative itself can participate in a photoinduced disproportionation to generate the reactive species needed to activate reaction partners, such as aryl halides. researchgate.net Applying these concepts to this compound could enable a range of new transformations, including alkylations and arylations, without the need for external catalysts.

Advanced Computational Modeling for Predictive Chemistry of Dimethylpyrrole Systems

The integration of computational chemistry and machine learning is revolutionizing how chemical reactions are designed and understood. A significant challenge lies in moving from qualitative predictions to quantitative models that can accurately forecast reaction outcomes, such as yield and selectivity, for specific systems like this compound.

Quantum Chemical Calculations: Density Functional Theory (DFT) and other high-level ab initio methods are crucial for understanding the electronic structure and reactivity of pyrrole derivatives. acs.orgresearchgate.net These calculations can elucidate reaction mechanisms, predict the stability of intermediates and transition states, and explain the regioselectivity of reactions like C–H functionalization. For dimethylpyrrole systems, DFT can model photophysical properties and predict photochemical activity, which is essential for designing novel photocatalytic reactions. Future work in this area will involve developing more accurate and efficient computational methods to handle complex reaction networks and to model the subtle electronic effects of the methyl groups in this compound on its reactivity.

Machine Learning and Predictive Models: Machine learning (ML) is emerging as a powerful tool for predicting chemical reactivity and optimizing reaction conditions. researchgate.netnih.gov Researchers have begun to develop ML models, such as those based on random forest or gradient boosting algorithms, to predict the yields of pyrrole synthesis reactions with considerable accuracy. researchgate.netdntb.gov.ua These models are trained on large datasets of known reactions and use molecular fingerprints and descriptors to learn the complex relationships between reactants, catalysts, and outcomes. A key future direction is the creation of robust models specifically trained on the reactivity of substituted pyrroles. Such a model could predict the optimal conditions for a desired transformation of this compound or even suggest novel reaction pathways that have not yet been explored experimentally. The development of user-friendly platforms, like the ChemPredictor web application, will make these powerful predictive tools more accessible to synthetic chemists. researchgate.net

Expanding Applications in Emerging Fields of Material Science and Catalysis

While N-methylpyrrole has found use as a chemical intermediate and solvent, a forward-looking challenge is to harness the specific properties of this compound for advanced applications, particularly in material science and catalysis. guidechem.com

Organic Electronics: Pyrrole-based materials are foundational to the field of conducting polymers and are increasingly used in organic electronics. tdl.orgdigitellinc.com The electron-rich nature of the pyrrole ring makes it an excellent building block for hole-transporting semiconductors. tdl.org A major challenge has been the oxidative instability of simple pyrrole compounds. However, incorporating them into larger, fused aromatic systems or donor-acceptor (D-A) type polymers can enhance stability and tune electronic properties. tdl.org Diketopyrrolopyrrole (DPP)-based polymers, for example, are a prominent class of high-performance organic semiconductors. frontiersin.orgrsc.orgfrontiersin.org Future research could explore the incorporation of the 1,3-dimethylpyrrole unit into novel conjugated polymers. The specific substitution pattern may influence polymer solubility, morphology, and charge transport properties, potentially leading to new materials for organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).

Catalysis and Coordination Chemistry: The nitrogen atom in the pyrrole ring can act as a ligand for metal centers, opening up applications in coordination chemistry and catalysis. N-methylpyrrole itself is used as a ligand. guidechem.com The future may see this compound being used to construct novel ligands for transition metal catalysts. The electronic and steric properties imparted by the two methyl groups could influence the catalytic activity and selectivity of the resulting metal complexes. These tailored catalysts could find use in a variety of organic transformations, contributing to the development of more efficient and selective synthetic methods.

Q & A

Q. What are the most reliable synthetic routes for 1,3-Dimethyl-1H-pyrrole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves cyclization or alkylation strategies. For example, a method analogous to the synthesis of 3,4-dimethyl-1H-pyrrole (a structurally similar compound) uses 2,3-dimethyl-1,3-butadiene and ethylcarbamate as precursors. Key steps include:

- Intermediate formation : Reaction with ethylcarbamate under controlled temperature (60–80°C) to form a thiazine oxide intermediate.

- Cyclization : Acid-mediated cyclization to yield the pyrrole core.

- Methylation : Use of methyl iodide (MeI) and sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C to room temperature for regioselective N-methylation .

Optimization involves adjusting solvent polarity (e.g., THF vs. dioxane), reaction time, and stoichiometric ratios to maximize yield (typically 60–75%). Purity is monitored via thin-layer chromatography (TLC) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substitution patterns. For example, the N-methyl group in this compound appears as a singlet at ~3.0 ppm in H NMR, while aromatic protons resonate between 6.2–6.8 ppm.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (109.15 g/mol) and fragmentation patterns.

- Infrared (IR) Spectroscopy : Peaks at ~3100 cm (C-H stretching in pyrrole) and ~1450 cm (C-N stretching) confirm functional groups .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of vapors (boiling point ~140–150°C).

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : For skin contact, wash with soap and water; for eye exposure, rinse with water for 15 minutes .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

Methodological Answer: DFT calculations (e.g., B3LYP/6-311++G(d,p)) model the compound’s:

- HOMO-LUMO gaps : To assess reactivity (smaller gaps indicate higher electrophilicity).

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., the pyrrole nitrogen vs. methyl-substituted carbons).

- Correlation energy : Use the Colle-Salvetti formula to refine electron density and local kinetic energy parameters .

Software like Gaussian or ORCA can simulate these properties, validated against experimental UV-Vis or cyclic voltammetry data .

Q. What strategies resolve contradictions in reported biological activities of pyrrole derivatives like this compound?

Methodological Answer:

- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., replacing methyl with ethyl groups) and test antimicrobial efficacy against Gram-positive/negative bacteria.

- Dose-response assays : Use IC values to compare potency across studies.

- Mechanistic studies : Employ fluorescence quenching or molecular docking to assess interactions with bacterial enzymes (e.g., DNA gyrase) .

Q. How can reaction mechanisms involving this compound be elucidated using kinetic and spectroscopic methods?

Methodological Answer:

- Kinetic isotope effects (KIE) : Replace H with H at reactive sites to identify rate-determining steps.

- In-situ NMR/IR : Monitor intermediates (e.g., enamines or carbocations) during electrophilic substitution reactions.

- Computational modeling : Transition-state analysis via DFT identifies energy barriers for pathways like Friedel-Crafts alkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.